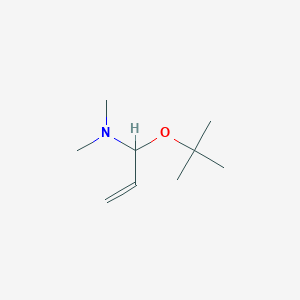
1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine is an organic compound characterized by its unique structure, which includes a tert-butoxy group attached to a dimethylprop-2-en-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylprop-2-en-1-amine with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine exerts its effects involves interactions with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. Pathways involved may include nucleophilic attack and electrophilic substitution, depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Di-tert-butoxy-N,N-dimethylmethylamine
- tert-Butyl-1-methyl-2-propynyl ether
- tert-Butyloxycarbonyl protecting group derivatives
Uniqueness: 1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects, making it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
89745-80-2 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
N,N-dimethyl-1-[(2-methylpropan-2-yl)oxy]prop-2-en-1-amine |
InChI |
InChI=1S/C9H19NO/c1-7-8(10(5)6)11-9(2,3)4/h7-8H,1H2,2-6H3 |
InChI-Schlüssel |
HOZSWZXFTBXBQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(C=C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)
![5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol](/img/structure/B14379392.png)
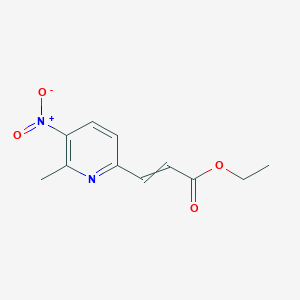
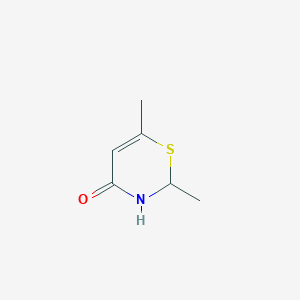
![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)
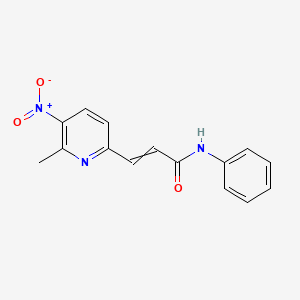
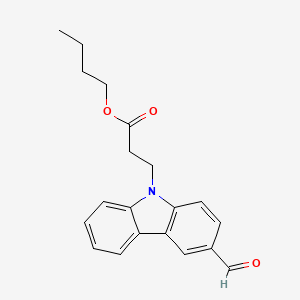
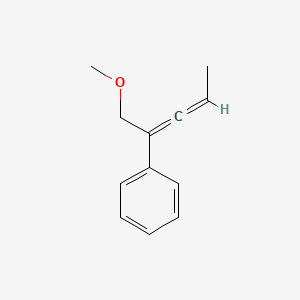
![1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one](/img/structure/B14379431.png)
![2-Nitro-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14379432.png)
![1-(4-Butoxyphenyl)-2-[di(propan-2-yl)amino]ethan-1-one](/img/structure/B14379434.png)
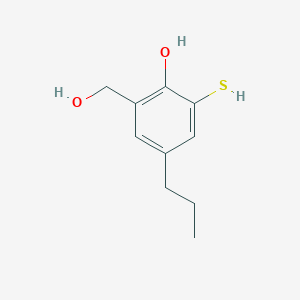
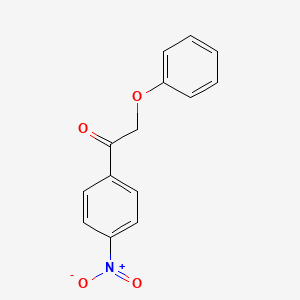
![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
